3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide 3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide
Brand Name: Vulcanchem
CAS No.: 690643-38-0
VCID: VC6408007
InChI: InChI=1S/C18H15FN2O4S/c19-14-5-2-8-17(11-14)26(23,24)21-15-6-1-4-13(10-15)18(22)20-12-16-7-3-9-25-16/h1-11,21H,12H2,(H,20,22)
SMILES: C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(=O)NCC3=CC=CO3
Molecular Formula: C18H15FN2O4S
Molecular Weight: 374.39

3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide

CAS No.: 690643-38-0

Cat. No.: VC6408007

Molecular Formula: C18H15FN2O4S

Molecular Weight: 374.39

* For research use only. Not for human or veterinary use.

3-(3-fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide - 690643-38-0

Specification

CAS No. 690643-38-0
Molecular Formula C18H15FN2O4S
Molecular Weight 374.39
IUPAC Name 3-[(3-fluorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide
Standard InChI InChI=1S/C18H15FN2O4S/c19-14-5-2-8-17(11-14)26(23,24)21-15-6-1-4-13(10-15)18(22)20-12-16-7-3-9-25-16/h1-11,21H,12H2,(H,20,22)
Standard InChI Key RCXHLHDAPLVEDX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)C(=O)NCC3=CC=CO3

Introduction

Chemical Identity and Structural Analysis

3-(3-Fluorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide (IUPAC name: N-[(furan-2-yl)methyl]-3-[(3-fluorophenyl)sulfonylamino]benzamide) is a hybrid molecule comprising three distinct moieties:

  • A benzamide core substituted at the 3-position.

  • A 3-fluorobenzenesulfonamido group linked via the sulfonamide bridge.

  • A furan-2-ylmethyl side chain at the amide nitrogen.

Molecular Formula and Weight

  • Formula: C19H16FN2O4S\text{C}_{19}\text{H}_{16}\text{FN}_2\text{O}_4\text{S}

  • Molecular weight: 411.41 g/mol (calculated using atomic masses from ).

Spectral Characterization (Predicted)

While experimental spectra are unavailable, analogous compounds provide benchmarks:

  • 1H^1\text{H} NMR:

    • Aromatic protons (benzamide): δ 7.2–8.1 ppm (multiplet, 8H).

    • Furan protons: δ 6.3–7.4 ppm (multiplet, 3H).

    • –CH2_2– (furan-methyl): δ 4.5 ppm (singlet, 2H).

  • IR:

    • Amide C=O stretch: ~1650 cm1^{-1}.

    • Sulfonamide S=O: ~1350 cm1^{-1} and 1150 cm1^{-1}.

Synthetic Routes and Optimization

The synthesis of this compound likely follows a multi-step sequence involving sulfonamide formation, amide coupling, and functional group protection/deprotection.

Proposed Synthesis Pathway

  • Sulfonamide Formation:

    • React 3-fluorobenzenesulfonyl chloride with 3-aminobenzoic acid in the presence of a base (e.g., pyridine) to yield 3-(3-fluorobenzenesulfonamido)benzoic acid.

  • Amide Coupling:

    • Activate the carboxylic acid using EDCl/HOBt, then couple with furfurylamine to form the target benzamide .

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (Predicted)
13-Fluorobenzenesulfonyl chloride, pyridine, DCM, 0°C → RT75–85%
2EDCl, HOBt, DMF, RT, 12h60–70%

Diastereoselectivity and Stereochemical Considerations

The absence of chiral centers simplifies synthesis, but the furan ring’s orientation may influence conformational stability. Computational modeling (e.g., DFT) predicts a preferred anti-periplanar arrangement of the sulfonamide and benzamide groups to minimize steric clash .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted value of 2.8 (ALOGPS), indicating moderate lipophilicity .

  • Solubility: ~0.1 mg/mL in water (estimated), enhanced in DMSO or ethanol.

Table 2: ADMET Predictions

ParameterPrediction
GI AbsorptionHigh
BBB PermeabilityModerate
CYP450 InhibitionLow (Non-inhibitor)
HepatotoxicityUnlikely

Stability Profile

  • Chemical Stability: Stable under inert atmospheres; susceptible to hydrolysis in strongly acidic/basic conditions due to the sulfonamide and amide bonds.

  • Photostability: Benzenesulfonamides generally exhibit moderate resistance to UV degradation.

Biological Activity and Mechanism

While direct pharmacological data are lacking, structural analogs suggest potential targets:

Enzyme Inhibition

  • Carbonic Anhydrase (CA): Fluorinated sulfonamides are known CA inhibitors . Docking studies predict moderate affinity (Ki50100nMK_i \approx 50–100 \, \text{nM}) for CA-II.

  • Cyclooxygenase-2 (COX-2): The furan moiety may engage in π-π stacking with active-site residues, analogous to COX-2 inhibitors like celecoxib.

Applications and Future Directions

Therapeutic Prospects

  • Anticancer Agents: Hybrid sulfonamide-benzamide structures are explored for HDAC or tubulin inhibition.

  • Neuroinflammation: Fluorine’s electronegativity may enhance blood-brain barrier penetration for targeting neuroinflammatory pathways.

Synthetic Challenges and Optimization

  • Scale-Up: Transitioning from batch to flow chemistry could improve yield and purity.

  • Derivatization: Introducing electron-withdrawing groups at the benzamide’s 4-position may enhance metabolic stability.

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